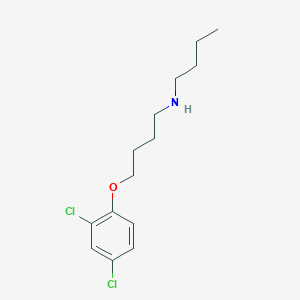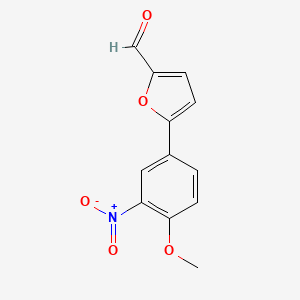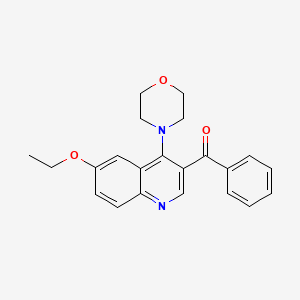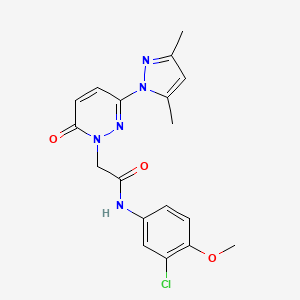
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine, commonly referred to as NB-4-DCPB, is a synthetic amine used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is a commonly used reagent in organic synthesis. NB-4-DCPB has been studied for its various biochemical and physiological effects, and is used in a variety of laboratory experiments.
科学的研究の応用
NB-4-DCPB is used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO has been shown to be beneficial in the treatment of certain mental health disorders, including depression, anxiety, and schizophrenia. Additionally, NB-4-DCPB is used in the study of cell signaling pathways, as it has been shown to interact with a variety of proteins involved in signal transduction.
作用機序
NB-4-DCPB has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, and inhibition of MAO can lead to an increase in the levels of these neurotransmitters. NB-4-DCPB has been shown to bind to the active site of MAO, preventing it from breaking down neurotransmitters. This binding is reversible, meaning that MAO can be reactivated once NB-4-DCPB is no longer present.
Biochemical and Physiological Effects
The inhibition of MAO by NB-4-DCPB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters involved in mood regulation. This increase in neurotransmitter levels can lead to improved mood, increased focus, and improved cognitive performance. Additionally, NB-4-DCPB has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for overall health and wellbeing.
実験室実験の利点と制限
NB-4-DCPB is a useful reagent in laboratory experiments due to its ability to inhibit the enzyme MAO. This inhibition can be beneficial in the study of cell signaling pathways, as it can be used to alter the levels of neurotransmitters in the brain. Additionally, NB-4-DCPB has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for overall health and wellbeing. However, there are some limitations to using NB-4-DCPB in laboratory experiments. For example, it is not stable in aqueous solution and must be stored in anhydrous conditions. Additionally, it is toxic in high concentrations and must be handled with care.
将来の方向性
The use of NB-4-DCPB in scientific research is still in its early stages, and there are a number of potential future directions for research. For example, further studies could be conducted to explore the effects of NB-4-DCPB on other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) and acetylcholinesterase (AChE). Additionally, studies could be conducted to explore the potential therapeutic applications of NB-4-DCPB, such as its use in the treatment of mental health disorders. Finally, further research could be conducted to explore the potential side effects of NB-4-DCPB, as well as its long-term safety and efficacy.
合成法
NB-4-DCPB is synthesized through the reaction of 2,4-dichlorophenoxyacetic acid (2,4-DCPAA) and N-butylamine. The reaction of these two compounds occurs in the presence of a catalyst, typically aluminum chloride, and yields NB-4-DCPB as a white crystalline solid. This reaction is typically carried out in aqueous solution, and requires a pH of approximately 8-9 for optimal yields.
特性
IUPAC Name |
N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZDCKGBWBCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-hydroxyethyl)oxamide](/img/structure/B2616664.png)



![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2616671.png)
![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)
![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)

![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)


![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)